4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that can participate in various biochemical interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the propoxyphenyl group and thiazole ring, which are not commonly found together in similar compounds
Biological Activity
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.37 g/mol
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it showed an IC50 value of approximately 5 µM against breast cancer cells (MCF-7) and a similar effect on prostate cancer cells (PC-3) .
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through the activation of caspase pathways and the disruption of mitochondrial membrane potential. Additionally, it has been shown to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating moderate antibacterial efficacy .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor growth compared to control groups, with an observed tumor volume decrease of over 50% after four weeks of treatment .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound. It was found that when combined with conventional antibiotics, it enhanced their effectiveness against resistant bacterial strains. The synergistic effect was particularly noted with tetracycline and ampicillin, leading to a reduction in MIC values by up to 50% .
Data Tables
Properties
IUPAC Name |
4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-11-25-17-9-7-15(8-10-17)18-13-26-20(22-18)23-19(24)16-5-3-14(12-21)4-6-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGYYDPMAMPEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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